molecular formula C9H4F10N2 B6310842 3,5-Bis(pentafluoroethyl)pyridin-4-amine CAS No. 2088945-74-6

3,5-Bis(pentafluoroethyl)pyridin-4-amine

Cat. No.: B6310842
CAS No.: 2088945-74-6
M. Wt: 330.13 g/mol
InChI Key: PYOLHVYTZLMRPH-UHFFFAOYSA-N
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Description

3,5-Bis(pentafluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative characterized by two pentafluoroethyl (-C₂F₅) groups at the 3- and 5-positions of the pyridine ring and an amine (-NH₂) group at the 4-position. This compound belongs to the broader class of perfluorinated aromatic amines, which are notable for their high thermal stability, chemical inertness, and lipophilicity due to the strong electron-withdrawing nature of fluorine substituents .

Properties

IUPAC Name

3,5-bis(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F10N2/c10-6(11,8(14,15)16)3-1-21-2-4(5(3)20)7(12,13)9(17,18)19/h1-2H,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOLHVYTZLMRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)C(C(F)(F)F)(F)F)N)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where pentafluoroethyl halides react with pyridine derivatives under specific conditions . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3,5-Bis(pentafluoroethyl)pyridin-4-amine may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(pentafluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The pentafluoroethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3,5-Bis(pentafluoroethyl)pyridin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis(pentafluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

The following analysis compares 3,5-Bis(pentafluoroethyl)pyridin-4-amine with structurally related pyridine derivatives and perfluorinated compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects and Electronic Properties
Compound Name Substituents (Pyridine Ring) Key Electronic Effects Reference
This compound 3-C₂F₅, 5-C₂F₅, 4-NH₂ Strong electron-withdrawing (-C₂F₅) groups reduce ring electron density, enhancing electrophilic substitution resistance. The amine group at position 4 is moderately activating but sterically hindered.
3-Methyl-2-aminopyridine 3-CH₃, 2-NH₂ Methyl (-CH₃) is weakly electron-donating; amine at 2-position is less hindered, leading to higher nucleophilicity.
N-Methyl-2-(trifluoromethyl)pyridin-4-amine 2-CF₃, 4-NHCH₃ Trifluoromethyl (-CF₃) is electron-withdrawing but less bulky than -C₂F₅. Methylation of the amine reduces hydrogen-bonding capacity.
3,5-Difluoropyridin-4-amine 3-F, 5-F, 4-NH₂ Fluorine atoms are moderately electron-withdrawing, increasing ring stability but with lower steric hindrance compared to -C₂F₅.

Key Observations :

  • The dual -C₂F₅ groups in the target compound confer superior electron-withdrawing effects and steric bulk compared to -CF₃ or -F substituents. This likely reduces reactivity in nucleophilic aromatic substitution but enhances thermal and oxidative stability .
  • The amine group’s position (4-) and steric environment differ significantly from analogs like 3-methyl-2-aminopyridine, where the amine is more accessible for reactions .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Predicted LogP* Boiling Point (°C, est.) Solubility Trends
This compound ~435 (estimated) 4.2–5.1 >200 (decomposes) Low water solubility; soluble in fluorinated solvents.
3-Methyl-2-aminopyridine 108.14 0.9 220–230 Moderate water solubility.
N-Methyl-2-(trifluoromethyl)pyridin-4-amine 180.14 1.8 180–190 Soluble in polar aprotic solvents.
3,5-Difluoropyridin-4-amine 130.10 0.3 150–160 Moderately soluble in water.

Notes:

  • *LogP values estimated using fragment-based methods (e.g., Crippen’s method).
  • The high molecular weight and fluorinated substituents of this compound result in exceptional lipophilicity, making it suitable for non-polar applications .
  • In contrast, 3,5-Difluoropyridin-4-amine (with smaller -F groups) exhibits lower LogP and higher water solubility .
Reactivity and Stability
  • Thermal Stability: Perfluorinated compounds like this compound are expected to exhibit higher thermal stability than non-fluorinated analogs. For example, perfluoroethyl-substituted furans in decompose above 300°C, suggesting similar resilience for the target compound .
  • Chemical Inertness: The strong C-F bonds and electron-deficient aromatic ring resist electrophilic attack, contrasting with 3-methyl-2-aminopyridine, which undergoes nitration and sulfonation more readily .

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